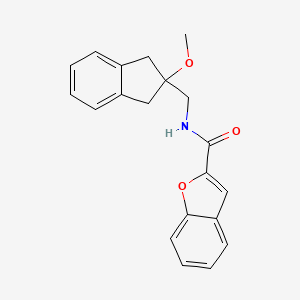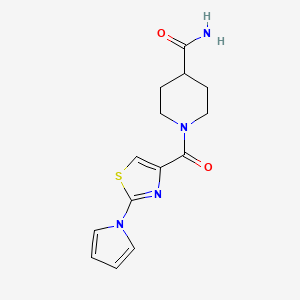![molecular formula C17H13NO3S B2363687 2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid CAS No. 938141-38-9](/img/structure/B2363687.png)
2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is a compound that has garnered attention in the scientific community due to its potential applications in various fields of research and industry. It has been reported to show potent glucose and lipid-lowering effects in genetically obese and diabetic mice .
Synthesis Analysis
The compound was synthesized as part of an effort to develop a potent antidiabetic agent . The structure–activity relationships of oxyiminoalkanoic acid derivatives were expanded based on transcriptional activity . Insertion of a carbon chain between the imino carbon and the carboxyl moiety resulted in a marked increase in transcriptional activity .Molecular Structure Analysis
The molecular weight of “2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid” is 311.36. The compound contains a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen .Chemical Reactions Analysis
The compound showed transcriptional activity for peroxisome proliferator-activated receptor (PPAR)-γ . This activity was used to expand the structure–activity relationships of oxyiminoalkanoic acid derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.36. Further physical and chemical properties are not available from the current search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis of Derivatives : This compound is involved in the synthesis of various derivatives, such as 1,3,4-thiadiazole derivatives, which have shown significant antimicrobial activities against several strains of microbes (Noolvi et al., 2016).
- Photo-degradation Analysis : Studies on the photo-degradation behavior of thiazole-containing compounds, including derivatives of 2-[2-(4-phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid, have been conducted to understand their stability and degradation pathways (Wu et al., 2007).
Biological and Medical Research
- Anticancer Activities : Certain derivatives of 2-[2-(4-phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid have been synthesized and tested for anticancer activities against various cancer cell lines, exhibiting moderate to excellent efficacy (Ravinaik et al., 2021).
- Anti-inflammatory Potential : Research on substituted (2-phenoxyphenyl)acetic acids, a category to which this compound belongs, has indicated their potential as anti-inflammatory agents with low ulcerogenic potential (Atkinson et al., 1983).
Material Science Applications
- Corrosion Inhibition : Pyrazoline derivatives of this compound have been studied as corrosion inhibitors for mild steel in acidic media, demonstrating high efficiency and contributing to advancements in corrosion protection technologies (Lgaz et al., 2018).
- Fluorescence Properties : Studies have been conducted on the fluorescence properties of certain derivatives, with potential applications in chemical sensing, particularly for metal ions (Rui-j, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(4-phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S/c19-16(20)10-13-11-22-17(18-13)12-6-8-15(9-7-12)21-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRBMZSXNNJSPY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=NC(=CS3)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(4-Phenoxyphenyl)-1,3-thiazol-4-yl]acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(Thiophen-2-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2363605.png)


![1-(prop-2-yn-1-yl)-N-[1-(1,3-thiazol-2-yl)cyclopentyl]piperidine-4-carboxamide](/img/structure/B2363610.png)
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylcyclopropanecarboxamide](/img/structure/B2363611.png)




![N-(2-(2-methylthiazol-4-yl)phenyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2363621.png)

![8-ethyl-1,3,4,5-tetrahydrobenzo[b]-1,6-naphthyridin-10(2H)-one](/img/structure/B2363625.png)
